5-(Ethylamino)pyrazine-2-carbothioamide
Description
Contextual Significance in Heterocyclic Compound Research
Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of approved drugs featuring these structural motifs. tandfonline.com Pyrazine (B50134) derivatives, in particular, are of great interest due to their presence in a wide range of biologically active molecules. nih.govtandfonline.com They are known to exhibit a broad spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. tandfonline.comrjpbcs.com The pyrazine nucleus is a key component in several clinically used drugs, highlighting its importance in the development of new therapeutic agents. nih.govmdpi.com The versatility of the pyrazine ring allows for various substitutions, enabling the fine-tuning of physicochemical properties and biological activities.
The incorporation of a carbothioamide or carboxamide moiety is a common strategy in drug design to enhance biological activity. nih.govacs.org This functional group can participate in hydrogen bonding and other interactions with biological targets, leading to improved potency and selectivity. The combination of the pyrazine core with a carbothioamide group in pyrazine-2-carbothioamide (B133990) derivatives presents a promising avenue for the discovery of novel therapeutic agents.
Academic Landscape of Pyrazine-2-carbothioamide and its Analogs
The academic interest in pyrazine-2-carboxamide and its thio-analogs, pyrazine-2-carbothioamides, is well-documented in scientific literature. Research has demonstrated that these compounds possess a wide array of biological activities.
Antimicrobial and Antifungal Activity: Several studies have reported the synthesis and evaluation of pyrazine carboxamide derivatives for their antimicrobial and antifungal properties. researchgate.netdoaj.org For instance, a series of pyrazine carboxamide derivatives were synthesized and showed activity against various microbial strains. researchgate.net The enoyl-acyl carrier protein (ACP) reductase, a key enzyme in fatty acid synthesis, has been identified as a potential target for the antimicrobial action of these compounds. researchgate.net
Antimycobacterial Activity: Derivatives of pyrazine-2-carboxylic acid have been investigated for their antimycobacterial effects, with some amides showing significant inhibition against Mycobacterium tuberculosis. nih.gov Pyrazinamide, a pyrazine carboxamide, is a first-line drug for the treatment of tuberculosis. mdpi.com
Anticancer Activity: The anticancer potential of pyrazine derivatives is an active area of research. nih.gov Carbothioamide and carboxamide-based pyrazoline analogs have been designed and synthesized, with some exhibiting potent cytotoxic activity against various cancer cell lines. nih.govacs.org These compounds can induce apoptosis and interact with DNA, suggesting multiple mechanisms of anticancer action. nih.gov
Other Biological Activities: Beyond these, pyrazine derivatives have been explored for their anti-inflammatory, analgesic, and antioxidant activities. tandfonline.com The diverse biological profile of this class of compounds underscores their importance in medicinal chemistry.
Research Objectives and Scope for 5-(Ethylamino)pyrazine-2-carbothioamide
While the broader class of pyrazine-2-carbothioamide derivatives has been the subject of considerable research, the specific compound This compound remains less explored in the public academic domain. Based on the established biological activities of its analogs, a focused investigation into this particular molecule would be a logical and valuable scientific endeavor.
The primary research objectives for a study on this compound would be:
Synthesis and Characterization: To develop an efficient and scalable synthetic route for this compound and to fully characterize its chemical structure and properties using modern analytical techniques.
Biological Screening: To conduct a comprehensive screening of the compound's biological activity, with a particular focus on its potential as an antimicrobial, antifungal, and anticancer agent, given the known activities of related pyrazine derivatives.
Structure-Activity Relationship (SAR) Studies: To synthesize a series of analogs of this compound with modifications to the ethylamino group and the pyrazine ring to establish a clear structure-activity relationship. This would provide insights into the key structural features required for optimal biological activity.
The scope of such research would initially involve in vitro studies to determine the compound's efficacy and cytotoxicity. Promising results would then warrant further investigation into its mechanism of action and potential for in vivo studies.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H10N4S |
|---|---|
Molecular Weight |
182.25 g/mol |
IUPAC Name |
5-(ethylamino)pyrazine-2-carbothioamide |
InChI |
InChI=1S/C7H10N4S/c1-2-9-6-4-10-5(3-11-6)7(8)12/h3-4H,2H2,1H3,(H2,8,12)(H,9,11) |
InChI Key |
WUTZPZDHSVLYGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC=C(N=C1)C(=S)N |
Origin of Product |
United States |
Synthetic Methodologies and Strategies
Established Synthetic Pathways for Pyrazine-2-carbothioamide (B133990) Scaffolds
The synthesis of the pyrazine-2-carbothioamide core structure can be approached from several angles, primarily involving the transformation of a nitrile group or the modification of other thioamide compounds.
A prevalent and direct method for generating the pyrazine-2-carbothioamide scaffold is through the thionation of a 2-cyanopyrazine precursor. The nitrile group (C≡N) is readily converted to a primary thioamide group (-CSNH2) using various sulfuring agents. This transformation is a cornerstone in the synthesis of thioamides from aromatic and heteroaromatic nitriles. researchgate.netorganic-chemistry.org
Common reagents for this conversion include hydrogen sulfide (H2S) in the presence of a base, or other sulfur sources like thioacetic acid. organic-chemistry.org A mild and efficient method involves the reaction of the nitrile with thioacetic acid in the presence of calcium hydride, which proceeds in good to excellent yields and tolerates a wide range of functional groups. organic-chemistry.org The reaction mechanism typically involves the formation of a nucleophilic sulfur species that attacks the electrophilic carbon of the nitrile, followed by hydrolysis to yield the final thioamide.
| Reagent/System | Conditions | Advantages |
| Thioacetic acid / CaH2 | Solvent-free, 80°C | High yields (76-95%), tolerates sensitive functional groups. organic-chemistry.org |
| Elemental Sulfur (S8) / K2S2O8 | DMF/H2O | Allows for oxidative thiolysis for selective transformation. researchgate.net |
| [DBUH][OAc] (Ionic Liquid) | Room Temperature | Green chemistry approach, ionic liquid can be reused. mdpi.com |
| Lawesson's Reagent | Anhydrous solvents (e.g., Toluene, THF) | Effective for a wide range of amides and nitriles, though can require higher temperatures. |
This table presents a selection of methods for the conversion of nitriles to thioamides, applicable to 2-cyanopyrazine precursors.
The requisite 2-cyanopyrazine precursors can be synthesized via methods such as the ammoxidation of 2-methylpyrazine, a process that has been optimized for continuous-flow microreactors, providing high yields of the nitrile. epo.orgnih.gov
While the direct synthesis from nitriles is more common, pyrazine-2-carbothioamide scaffolds can also be conceptually generated or modified from other thioamide derivatives. This could involve functional group interconversion on a pre-existing thioamide or building the pyrazine (B50134) ring onto a molecule already containing a thioamide moiety. For instance, a simple thioamide could be elaborated through cyclization reactions with appropriate precursors to form the pyrazine ring. However, a more practical approach within this category involves the modification of a functionalized pyrazine-2-carbothioamide. For example, a halogenated pyrazine-2-carbothioamide could undergo cross-coupling reactions or nucleophilic substitution to introduce various substituents, thereby generating a library of functionalized derivatives.
Targeted Synthesis of 5-(Ethylamino)pyrazine-2-carbothioamide
A logical and efficient synthetic route to this compound involves a two-step process starting from a commercially available, appropriately substituted pyrazine precursor.
The most strategic precursor for this synthesis is 5-Chloropyrazine-2-carbonitrile . This starting material possesses two key features: a nitrile group at the 2-position, which can be converted into the desired carbothioamide, and a chloro group at the 5-position, which acts as a leaving group for the introduction of the ethylamino substituent. nih.gov
The synthesis proceeds via two primary chemical transformations:
Nucleophilic Aromatic Substitution: The first step is the reaction of 5-Chloropyrazine-2-carbonitrile with ethylamine. In this reaction, the lone pair of electrons on the nitrogen of ethylamine attacks the electron-deficient carbon atom at the 5-position of the pyrazine ring, leading to the displacement of the chloride ion. This substitution is facilitated by the electron-withdrawing nature of the pyrazine nitrogens and the nitrile group. The reaction is typically carried out in a suitable solvent, often in the presence of a base to neutralize the HCl generated. chemicalbook.com This transformation yields the intermediate, 5-(Ethylamino)pyrazine-2-carbonitrile .
Thionation of the Nitrile: The second step is the conversion of the nitrile group of 5-(Ethylamino)pyrazine-2-carbonitrile into the final carbothioamide. This is achieved using the thionation methods described in section 2.1.1. For example, reacting the intermediate with hydrogen sulfide in a basic medium (like pyridine or triethylamine) or using thioacetic acid with a dehydrating agent will furnish the target compound, this compound. organic-chemistry.org
Proposed Synthetic Pathway:
| Step | Starting Material | Reagent(s) | Intermediate/Product | Transformation |
| 1 | 5-Chloropyrazine-2-carbonitrile | Ethylamine (CH3CH2NH2), Base (e.g., Et3N), Solvent (e.g., THF) | 5-(Ethylamino)pyrazine-2-carbonitrile | Nucleophilic Aromatic Substitution |
| 2 | 5-(Ethylamino)pyrazine-2-carbonitrile | Thioacetic acid (CH3COSH), Calcium Hydride (CaH2) | This compound | Thionation of Nitrile |
This table outlines the targeted synthetic route for this compound.
For the nucleophilic aromatic substitution step , key parameters to optimize include:
Temperature: Heating is often required to drive the reaction to completion, with temperatures typically ranging from ambient to 80 °C or higher. chemicalbook.com
Base: The choice and stoichiometry of the base (e.g., triethylamine, potassium carbonate) are important to efficiently scavenge the generated HCl without causing side reactions.
Solvent: The solvent (e.g., THF, ethanol, DMF) should be chosen to ensure solubility of the reactants and facilitate the reaction kinetics.
For the thionation step , yield enhancement can be achieved by:
Choice of Sulfuring Agent: While traditional methods using H2S are effective, modern reagents can offer milder conditions and higher yields. The thioacetic acid/CaH2 system, for instance, is reported to produce high yields (76-95%) for a variety of nitriles and avoids harsh conditions. organic-chemistry.org
Reaction Time and Temperature: Monitoring the reaction by techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of byproducts.
Work-up Procedure: A careful aqueous work-up is necessary to hydrolyze the intermediate from the thionation reaction and isolate the final thioamide product in a pure form.
Advanced Synthetic Approaches for Functionalized Pyrazine-2-carbothioamide Derivatives
Modern synthetic chemistry offers advanced methodologies that can be applied to the synthesis of this compound and other functionalized derivatives, often leading to improved yields, shorter reaction times, and more environmentally friendly processes.
One such approach is the use of microwave-assisted synthesis . Microwave irradiation has been shown to significantly accelerate aminodehalogenation reactions on pyrazine rings, leading to higher yields in shorter time frames compared to conventional heating methods. researchgate.net Applying this technique to the reaction between 5-Chloropyrazine-2-carbonitrile and ethylamine could dramatically improve the efficiency of the first synthetic step.
Furthermore, the principles of green chemistry , such as the use of catalyst- and solvent-free reaction conditions, are becoming increasingly important. mdpi.com Some modern three-component syntheses of thioamides from aldehydes, amines, and elemental sulfur proceed without any catalyst or organic solvent, offering a highly efficient and environmentally benign route that could be adapted for pyrazine-based starting materials. mdpi.com
Regioselective Functionalization Techniques
Regioselectivity is paramount in the synthesis of asymmetrically substituted pyrazines. The goal is to control the exact position where each functional group is introduced onto the aromatic heterocycle. For this compound, this requires the selective introduction of an ethylamino group at the C5 position and a carbothioamide group at the C2 position.
Deprotonative metalation, or metallation, is a key strategy for the regioselective functionalization of diazines. researchgate.net This technique involves the use of a strong base to remove a proton from a specific carbon atom on the ring, creating a metallo-activated intermediate that can then react with an electrophile to introduce a desired substituent. The choice of the metalating agent and reaction conditions can precisely direct the position of functionalization. nih.gov
For instance, the use of lithium tetramethylpiperidide (LiTMP) has been shown to be effective for the deprotonation of pyrazine. researchgate.net The regioselectivity of these reactions is often influenced by the electronic properties of the ring and any existing substituents. In the case of a pre-functionalized pyrazine, the existing group can act as a directing group, guiding the metalation to an adjacent or specific remote position.
Another powerful approach involves the use of mixed lithium-zinc or lithium-magnesium organometallic intermediates. nih.gov For example, treating a 6-chloroimidazo[1,2-a]pyrazine with TMPMgCl·LiCl or TMP₂Zn·2MgCl₂·2LiCl can lead to different regioselective outcomes, allowing for functionalization at either the C5 or C3 position, respectively. nih.gov This highlights the sophisticated level of control that can be achieved by tuning the organometallic reagents.
A plausible synthetic route to this compound could start with a pre-existing pyrazine derivative, for example, a halopyrazine. A nucleophilic aromatic substitution reaction could be employed to introduce the ethylamino group. Subsequently, the carbothioamide group could be installed at the C2 position. This might be achieved through a sequence involving lithiation at the C2 position followed by quenching with an appropriate sulfur-containing electrophile to generate the thioamide functionality. The synthesis of related 5-alkylamino-N-phenylpyrazine-2-carboxamides has been reported, suggesting that the introduction of an alkylamino group at the C5 position of a pyrazine-2-carboxamide core is a feasible strategy. nih.gov
Table 1: Regioselective Metallation Agents for Diazine Scaffolds
| Agent | Typical Conditions | Outcome | Reference |
|---|---|---|---|
| LiTMP | THF, -75 °C | Deprotonation for subsequent functionalization | researchgate.net |
| TMPMgCl·LiCl | THF, -40 °C to 25 °C | Regioselective magnesiation | nih.gov |
Stereoselective Synthesis Considerations
Stereoselectivity refers to the control of the three-dimensional arrangement of atoms in a molecule. The target compound, this compound, is an achiral molecule as it does not possess any stereocenters and has a plane of symmetry. Therefore, its synthesis does not inherently require stereoselective control.
However, stereochemical considerations would become critical if chiral substituents were introduced to the core structure. For example, if the ethylamino group were replaced with a chiral amine, such as (S)-1-phenylethylamine, the resulting molecule would be chiral. In such a case, the synthesis would need to be designed to control the stereochemistry. This could involve using an enantiopure starting material or employing a stereoselective reaction at the point of introducing the chiral substituent.
The synthesis of complex natural products containing pyrazine rings, such as bis-steroidal pyrazine derivatives, often requires careful attention to stereochemistry. nih.gov In these cases, the stereochemical outcome of reactions can significantly impact the biological activity of the final compound. nih.gov Although not directly applicable to the achiral this compound, the principles used in these more complex syntheses inform the broader strategies available for preparing chiral pyrazine derivatives. These strategies include using chiral auxiliaries, asymmetric catalysts, or drawing from the "chiral pool" of naturally occurring enantiopure substances.
Spectroscopic and Structural Elucidation
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 5-(Ethylamino)pyrazine-2-carbothioamide, a complete NMR analysis would involve ¹H NMR, ¹³C NMR, and various two-dimensional (2D) techniques.
¹H NMR Spectroscopy: This technique would provide information about the number of different types of protons, their chemical environment, and their connectivity. The expected signals would correspond to the protons of the ethyl group (a triplet and a quartet), the amino proton, and the protons on the pyrazine (B50134) ring. The chemical shifts (δ) and coupling constants (J) would be crucial for assigning these signals to their respective positions in the molecule.
¹³C NMR Spectroscopy: This analysis would reveal the number of unique carbon atoms in the molecule and their electronic environments. Signals would be expected for the two carbons of the ethyl group, the carbons of the pyrazine ring, and the carbon of the carbothioamide group. The chemical shift of the thiocarbonyl carbon (C=S) would be particularly informative.
2D NMR Techniques: To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.
A hypothetical data table for the expected NMR signals is presented below.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Pyrazine-H | ||
| Pyrazine-H | ||
| -NH- | ||
| -CH₂- | ||
| -CH₃ | ||
| Pyrazine-C | ||
| Pyrazine-C | ||
| Pyrazine-C | ||
| Pyrazine-C | ||
| C=S |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amino group, C-H stretching of the ethyl and pyrazine moieties, C=N and C=C stretching vibrations of the pyrazine ring, and the characteristic vibrations of the thioamide group, including the C=S stretching band.
Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. The vibrations of the pyrazine ring and the C=S bond are often strong Raman scatterers.
A table of expected key vibrational frequencies is provided below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Amino) | Stretching | 3300-3500 |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C-H (Aliphatic) | Stretching | 2850-2960 |
| C=N, C=C (Ring) | Stretching | 1400-1600 |
| C=S (Thioamide) | Stretching | 1050-1250 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern. The high-resolution mass spectrum would provide the exact molecular weight of this compound, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum would result from the cleavage of the molecule at its weakest bonds, providing valuable clues about its structure.
Single Crystal X-ray Diffraction for Solid-State Structure Determination
A representative table of crystallographic data that would be obtained is shown below.
| Parameter | Value |
| Crystal System | |
| Space Group | |
| a (Å) | |
| b (Å) | |
| c (Å) | |
| α (°) | |
| β (°) | |
| γ (°) | |
| Volume (ų) | |
| Z | |
| Density (calculated) (g/cm³) |
Computational and Theoretical Investigations
Quantum Chemical Calculations (DFT) for Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is a widely used tool for predicting the properties of molecules like 5-(Ethylamino)pyrazine-2-carbothioamide.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting species. wikipedia.orglibretexts.org The energy and symmetry of these orbitals are crucial in determining the reactivity and kinetic stability of a molecule. youtube.comyoutube.com
For this compound, the HOMO is expected to be localized on the more electron-rich parts of the molecule, such as the ethylamino and carbothioamide groups, making these sites susceptible to electrophilic attack. Conversely, the LUMO is likely to be distributed over the electron-deficient pyrazine (B50134) ring, indicating the regions prone to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity; a smaller gap suggests higher reactivity. nih.govnih.gov
Table 1: Representative Frontier Molecular Orbital Energies for a Pyrazine Derivative
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Note: The values in this table are illustrative and represent typical energy levels for similar heterocyclic compounds as determined by DFT calculations.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netnih.gov The MEP map displays regions of varying electrostatic potential on the electron density surface.
In the case of this compound, the MEP map would likely show negative potential (typically colored red or yellow) around the nitrogen atoms of the pyrazine ring and the sulfur atom of the carbothioamide group, indicating these as sites for electrophilic attack. researchgate.net Regions of positive potential (usually colored blue) would be expected around the hydrogen atoms of the ethylamino group, highlighting them as potential sites for nucleophilic interaction.
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. dntb.gov.uanih.gov By simulating the molecule's motion over time, MD can provide insights into its conformational flexibility and preferred spatial arrangements.
For this compound, MD simulations can reveal the rotational freedom around the single bonds, particularly the bond connecting the ethylamino group to the pyrazine ring and the bond linking the carbothioamide group. These simulations can identify the most stable conformers and the energy barriers between them, which is crucial for understanding how the molecule might interact with biological targets or other reactants. nih.gov
Prediction of Spectroscopic Properties and Vibrational Frequencies
Computational methods, particularly DFT, can be employed to predict the spectroscopic properties of a molecule, such as its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. nih.gov These theoretical predictions are highly valuable for interpreting experimental spectra and confirming the structure of the synthesized compound.
For this compound, DFT calculations can predict the vibrational frequencies corresponding to the stretching and bending modes of its various functional groups. uantwerpen.be For example, the characteristic stretching frequencies for the N-H bond in the ethylamino group, the C=S bond in the carbothioamide group, and the C-N bonds within the pyrazine ring can be calculated. These predicted frequencies can then be compared with experimental IR and Raman spectra to validate the molecular structure.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H (Ethylamino) | Stretching | 3400-3500 |
| C=S (Carbothioamide) | Stretching | 1100-1200 |
| C-N (Pyrazine Ring) | Stretching | 1300-1400 |
Note: These are typical wavenumber ranges for the specified functional groups and are illustrative of the data that would be generated by computational predictions.
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry offers powerful tools for elucidating the mechanisms of chemical reactions by calculating the energies of reactants, transition states, and products. dntb.gov.ua This allows for the determination of reaction pathways and activation energies.
For reactions involving this compound, such as nucleophilic substitution or cross-coupling reactions, computational studies can model the step-by-step transformation of the molecule. nih.govmdpi.com For instance, in a Suzuki cross-coupling reaction, DFT calculations can be used to investigate the energies of the oxidative addition, transmetalation, and reductive elimination steps, providing a detailed understanding of the reaction mechanism at a molecular level. nih.gov
Coordination Chemistry and Metal Complexation
Ligand Properties of 5-(Ethylamino)pyrazine-2-carbothioamide
The behavior of this compound as a ligand is dictated by the availability of its electron-donating atoms and its structural flexibility.
This compound possesses several potential donor atoms: the two nitrogen atoms of the pyrazine (B50134) ring, the nitrogen atom of the ethylamino group, and the nitrogen and sulfur atoms of the carbothioamide moiety. This multiplicity of donor sites suggests that the ligand can exhibit variable denticity, acting as a monodentate, bidentate, or even a bridging ligand.
Based on studies of similar pyrazine-2-carbothioamide (B133990) derivatives, the most probable coordination mode is bidentate, chelating to a metal center via one of the pyrazine ring nitrogens and the sulfur atom of the thioamide group. This forms a stable five-membered chelate ring, a common and favored arrangement in coordination chemistry. The pyrazine nitrogen adjacent to the carbothioamide group (N1) is more likely to be involved in coordination due to the formation of this stable chelate ring. The sulfur atom is a soft donor and will preferentially coordinate to softer metal ions.
Interactive Table 1: Potential Donor Atoms and Their Characteristics
| Donor Atom | Type | Hard/Soft Character | Likelihood of Coordination |
|---|---|---|---|
| Pyrazine Nitrogen (N1) | Nitrogen | Borderline | High (part of chelate ring) |
| Pyrazine Nitrogen (N4) | Nitrogen | Borderline | Moderate (can act as a bridge) |
| Ethylamino Nitrogen | Nitrogen | Hard | Low (steric hindrance) |
| Carbothioamide Nitrogen | Nitrogen | Borderline | Moderate (involved in tautomerism) |
| Carbothioamide Sulfur | Sulfur | Soft | High (part of chelate ring) |
Tautomerism and its Influence on Coordination Behavior
The carbothioamide group can exist in tautomeric forms: the thione form (-C(=S)-NH2) and the thiol form (-C(SH)=NH). The equilibrium between these forms can be influenced by the solvent, pH, and the presence of a metal ion.
In the solid state and in most solvents, the thione form is expected to predominate. Upon coordination to a metal ion, the ligand can deprotonate from the thiol tautomer to act as an anionic ligand. This deprotonation enhances the stability of the resulting metal complex. The coordination can therefore occur with the ligand in its neutral thione form or its anionic thiol form, which significantly influences the charge and properties of the resulting metal complex.
Synthesis and Characterization of Transition Metal Complexes
The synthesis of transition metal complexes with this compound would likely involve the reaction of a metal salt (e.g., chlorides, nitrates, acetates) with the ligand in a suitable solvent such as ethanol, methanol, or acetonitrile. The stoichiometry of the reaction would be varied to isolate complexes with different metal-to-ligand ratios.
Given its array of donor atoms, this compound is expected to form stable complexes with a variety of transition metals, including but not limited to copper(II), nickel(II), cobalt(II), zinc(II), and palladium(II). The soft sulfur donor makes it a particularly good candidate for complexing with softer metal ions. It is anticipated that the ligand would coordinate in a 2:1 ligand-to-metal ratio to satisfy the coordination sphere of square planar or octahedral metal centers.
The formation of metal complexes can be monitored and characterized by various spectroscopic techniques.
Infrared (IR) Spectroscopy: Coordination of the pyrazine ring nitrogen would be indicated by a shift of the ν(C=N) and ν(C=C) stretching vibrations to higher frequencies. The involvement of the thioamide sulfur in coordination would be evidenced by a decrease in the frequency of the ν(C=S) band and an increase in the frequency of the ν(C-N) band of the thioamide group. The appearance of new bands at lower frequencies can be attributed to the formation of M-N and M-S bonds.
UV-Visible Spectroscopy: The electronic spectra of the complexes would show bands corresponding to d-d transitions of the metal ion and charge transfer transitions between the metal and the ligand. The position and intensity of these bands would be indicative of the coordination geometry around the metal center.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Pd(II)), 1H and 13C NMR spectroscopy would show a downfield shift of the signals for the protons and carbons near the coordination sites due to the deshielding effect of the metal ion.
Interactive Table 2: Expected Spectroscopic Shifts Upon Complexation
| Spectroscopic Technique | Key Vibration/Signal | Expected Shift Upon Coordination |
|---|---|---|
| IR | ν(C=N) of pyrazine | Shift to higher frequency |
| IR | ν(C=S) of thioamide | Shift to lower frequency |
| IR | ν(C-N) of thioamide | Shift to higher frequency |
| 1H NMR | Pyrazine ring protons | Downfield shift |
| 13C NMR | Pyrazine ring carbons | Downfield shift |
| UV-Vis | Ligand π-π* transitions | Shift in wavelength and intensity |
| UV-Vis | New d-d transition bands | Appearance in the visible region |
Structural Analysis of Coordination Geometries
The coordination geometry of the resulting metal complexes would depend on the nature of the metal ion, its oxidation state, and the stoichiometry of the complex. Based on analogous systems, several geometries can be predicted.
Distorted Octahedral: For metal ions like Co(II) and Ni(II), a 1:2 metal-to-ligand ratio would likely result in a distorted octahedral geometry, with two ligands chelating in the equatorial plane and two solvent molecules or counter-ions occupying the axial positions.
Square-Pyramidal: In some cases, a five-coordinate square-pyramidal geometry might be adopted.
Square-Planar: For d8 metal ions like Pd(II) and Pt(II), a square-planar geometry is highly probable with a 1:2 metal-to-ligand ratio where the ligand acts as a monobasic bidentate ligand.
Tetrahedral: For d10 ions like Zn(II), a tetrahedral geometry is a common possibility.
The precise geometry would ultimately be confirmed by single-crystal X-ray diffraction studies, which are not yet available for complexes of this specific ligand.
Interactive Table 3: Predicted Coordination Geometries for Metal Complexes
| Metal Ion | Typical Oxidation State | Predicted Geometry | Metal-to-Ligand Ratio |
|---|---|---|---|
| Cu(II) | +2 | Distorted Octahedral / Square Planar | 1:2 |
| Ni(II) | +2 | Distorted Octahedral | 1:2 |
| Co(II) | +2 | Distorted Octahedral / Tetrahedral | 1:2 |
| Zn(II) | +2 | Tetrahedral | 1:2 |
| Pd(II) | +2 | Square Planar | 1:2 |
Supramolecular Assembly and Metal-Organic Frameworks (MOFs)
The strategic design of functional materials with tailored properties has led to a significant focus on supramolecular chemistry and the development of Metal-Organic Frameworks (MOFs). Within this context, the ligand this compound emerges as a promising building block. Its unique structural features, including the pyrazine ring, the ethylamino group, and the carbothioamide functional group, offer multiple coordination sites and the potential for diverse intermolecular interactions, which are crucial for the construction of complex supramolecular architectures and extended solid-state structures.
Self-Assembly Principles in Coordination Polymer Formation
The formation of coordination polymers is a spontaneous process governed by the principles of self-assembly, where molecular components organize into ordered structures through the formation of coordination bonds and non-covalent interactions. For ligands like this compound, several key principles dictate the assembly of one-, two-, or three-dimensional networks.
The primary driving force for the assembly is the coordination of the ligand to metal centers. Pyrazine-based ligands are well-known for their ability to act as bridging ligands, facilitating electronic communication between metal centers within polynuclear structures. massey.ac.nz The nitrogen atoms of the pyrazine ring can coordinate to metal ions, leading to the formation of linear or zig-zag chains, which can further extend into higher-dimensional networks. bohrium.com The carbothioamide group presents additional coordination possibilities through its sulfur and nitrogen atoms, potentially leading to chelation or bridging, thereby influencing the dimensionality and topology of the resulting coordination polymer.
| Interaction Type | Potential Functional Groups Involved | Role in Assembly |
| Coordination Bonds | Pyrazine N-atoms, Carbothioamide S and N atoms | Primary structure formation, linking metal centers |
| Hydrogen Bonding | Ethylamino group (N-H), Carbothioamide group (N-H) | Dimensionality extension, structural reinforcement |
| π-π Stacking | Pyrazine rings | Stabilization of crystal packing |
Design and Engineering of Extended Solid-State Structures
The rational design and engineering of extended solid-state structures, such as MOFs, using this compound as a ligand involves careful consideration of several factors to control the final architecture and properties of the material.
The choice of the metal ion is paramount. Different metal ions have distinct coordination preferences (e.g., coordination number, geometry), which will dictate the local geometry around the metal node. For instance, transition metals like cobalt(II) have been shown to form octahedral coordination environments with pyrazine-based ligands, leading to the formation of 3D coordination polymers. nih.govacs.org The selection of the metal ion also influences the magnetic and electronic properties of the resulting framework.
The reaction conditions, including the solvent system, temperature, and pH, play a crucial role in the crystallization process and can influence the final structure. The solvent can sometimes act as a template or even be incorporated into the final structure. For example, the use of different solvents has been shown to result in different architectures of cobalt(II) succinate (B1194679) coordination polymers appended with pyrazine. nih.govacs.org
The inherent structural features of the this compound ligand itself are central to the design process. The rigidity of the pyrazine ring provides a predictable geometric disposition of its coordinating nitrogen atoms. The flexibility of the ethylamino group and the potential for different coordination modes of the carbothioamide group introduce a degree of structural versatility. By modifying these functional groups, it is possible to fine-tune the ligand's properties, such as its length, steric bulk, and hydrogen-bonding capabilities, thereby enabling control over the pore size, dimensionality, and functionality of the resulting MOF. The sewing of such molecular building units by strong bonds alongside weak noncovalent interactions generates a variety of supramolecular assemblies. nih.gov
The design strategy for creating extended solid-state structures often involves a building block approach, where the ligand and the metal-containing secondary building units (SBUs) are pre-selected to target a specific network topology. The combination of a linear bridging ligand like a pyrazine derivative with a metal SBU can lead to the formation of porous frameworks with desired properties for applications in areas such as gas storage and separation.
| Design Parameter | Influence on Structure | Example from Pyrazine Chemistry |
| Metal Ion Choice | Coordination geometry, network topology, material properties | Co(II) forming octahedral geometries leading to 3D frameworks. nih.govacs.org |
| Reaction Conditions | Crystalline phase, solvent incorporation, final architecture | Solvent influencing the dimensionality of cobalt(II) coordination polymers. nih.govacs.org |
| Ligand Modification | Pore size, functionality, network dimensionality | Functional groups on the pyrazine ring directing supramolecular interactions. mdpi.com |
| Secondary Building Units | Overall network topology and porosity | Linear pyrazine linkers connecting metal nodes to form extended frameworks. |
Reaction Mechanisms and Chemical Transformations
Reactivity of the Thioamide Moiety
The thioamide group (-CSNH₂) is a critical center for reactivity, participating in a variety of chemical transformations. Its behavior is characterized by the polarizability of the carbon-sulfur double bond and the nucleophilicity of both the sulfur and nitrogen atoms.
The thioamide functional group possesses both nucleophilic and electrophilic characteristics. The sulfur atom, with its lone pairs of electrons, acts as a soft nucleophile, readily reacting with soft electrophiles. Alkylation and acylation at the sulfur atom are common reactions for thioamides. The nitrogen atom is also nucleophilic and can react with electrophiles, although its reactivity is influenced by the electron-withdrawing nature of the thiocarbonyl group.
Conversely, the thiocarbonyl carbon is electrophilic and susceptible to attack by nucleophiles. This can lead to addition-elimination reactions, often resulting in the transformation of the thioamide into other functional groups. The reactivity of these centers is summarized in the table below.
| Reactive Center | Chemical Character | Potential Reactions |
| Sulfur Atom | Soft Nucleophile | Alkylation, Acylation, Oxidation |
| Nitrogen Atom | Nucleophile | Alkylation, Acylation, Protonation |
| Carbon Atom | Electrophile | Nucleophilic addition-elimination |
This table illustrates the expected reactivity at the primary centers of the thioamide moiety based on general principles of organic chemistry.
Thioamides exist in equilibrium with their tautomeric thiol form (imidothiol). This thione-thiol tautomerism can play a crucial role in the reaction pathways of 5-(Ethylamino)pyrazine-2-carbothioamide. scispace.com Although the thione form generally predominates, the thiol tautomer can be the reactive species in certain reactions, particularly those involving reactions at the sulfur atom. scispace.comresearchgate.net The position of the equilibrium is influenced by factors such as the solvent, temperature, and pH. researchgate.net In an alkaline medium, the equilibrium tends to shift towards the formation of the thiol form. The stabilization of the thiol form can also be influenced by aromatic resonance in cyclic systems. scispace.com
The thiol form is particularly important in reactions such as S-alkylation and in the formation of metal complexes where the deprotonated thiol group acts as a ligand.
Transformation Pathways of the Pyrazine (B50134) Ring System
The pyrazine ring is an electron-deficient aromatic system due to the presence of two electron-withdrawing nitrogen atoms. mdpi.comthieme-connect.de This inherent electron deficiency makes the ring generally resistant to electrophilic substitution but susceptible to nucleophilic attack. thieme-connect.deslideshare.net
However, the presence of the electron-donating ethylamino group at the 5-position can modulate this reactivity. This group activates the pyrazine ring, making it somewhat more amenable to electrophilic substitution than unsubstituted pyrazine, although strong activating conditions would likely still be required. youtube.com
Nucleophilic substitution reactions on the pyrazine ring are more common, especially if a good leaving group is present. thieme-connect.de While this compound does not have an obvious leaving group on the ring, reactions with strong nucleophiles could potentially lead to ring-opening and rearrangement pathways, a phenomenon observed in other chloropyrazine systems. researchgate.net For instance, treatment of chloropyrazine with potassium amide can lead to a ring contraction to form 2-cyanoimidazole. researchgate.net
Mechanistic Investigations of Oxidation-Reduction Processes Involving Thioamides
The thioamide moiety and the pyrazine ring can both undergo oxidation-reduction reactions. The sulfur atom of the thioamide is readily oxidized. Mild oxidation may lead to the formation of disulfides via the thiol tautomer, while stronger oxidizing agents can convert the thioamide to the corresponding amide or other sulfur-oxygen species.
The nitrogen atoms of the pyrazine ring can be oxidized to form N-oxides. researchgate.net For instance, the oxidation of pyrazine and its substituted derivatives with agents like bromamine-B in an acidic medium yields the corresponding N-oxides. researchgate.net The rate of this N-oxidation is enhanced by electron-donating groups on the pyrazine ring. researchgate.net Therefore, the ethylamino group in this compound would be expected to facilitate the oxidation of one of the ring nitrogens.
The formation of pyrazines itself can involve oxidation steps, such as the aromatization of a dihydropyrazine intermediate. researchgate.netnih.gov
Cycloaddition and Cyclization Reactions Utilizing the Pyrazine-2-carbothioamide (B133990) Core
Cycloaddition reactions are powerful tools for the synthesis of complex cyclic systems. nih.gov The pyrazine ring, being electron-deficient, can potentially participate as a dienophile in Diels-Alder reactions with electron-rich dienes. More commonly, pyridazine (a related diazine) derivatives undergo [3+2] cycloaddition reactions. nih.gov It is conceivable that the pyrazine core of this compound could participate in similar transformations under appropriate conditions. mdpi.comlibretexts.orgrsc.org
Intramolecular cyclization reactions are also a possibility, depending on the reaction conditions and the introduction of other functional groups. For example, the thioamide and the adjacent ring nitrogen could potentially be involved in the formation of a fused heterocyclic system, such as a thiadiazole ring, through a cyclization-elimination sequence.
Rearrangement Reactions and Isomerization Pathways
Thioamides and pyrazine derivatives can undergo various rearrangement reactions. One notable rearrangement involving thioamides is the Willgerodt-Kindler reaction, which is used for their synthesis but highlights the mobility of the sulfur and nitrogen atoms under certain conditions. beilstein-journals.orgnih.gov Molecular rearrangements are also known to occur in the synthesis of 1,2,4-thiadiazoles from thioamide precursors derived from oxadiazoles. clockss.org
Isomerization in this compound would primarily be dominated by the previously discussed thione-thiol tautomerism. Geometric isomerism is not a factor for this specific molecule.
Advanced Research Applications Non Clinical Focus
Molecular Interactions with Receptor and Enzyme Systems
While direct studies on 5-(Ethylamino)pyrazine-2-carbothioamide's interaction with Parkin ligase or carbonic anhydrase are not extensively documented in publicly available literature, the pyrazine-carboxamide scaffold to which it belongs is a well-established pharmacophore in the design of enzyme inhibitors. The structural motifs of this compound suggest a potential for various molecular interactions, which are actively being explored in related molecules.
The pyrazine (B50134) core is a key feature in numerous compounds designed to inhibit a wide range of enzymes, often by acting as a bioisostere for other aromatic rings like benzene or pyridine. pharmablock.com The nitrogen atoms in the pyrazine ring can serve as crucial hydrogen bond acceptors, anchoring the molecule within the active site of an enzyme. pharmablock.com
Research on structurally related pyrazine-carboxamides has demonstrated potent inhibitory activity against several enzyme classes:
Succinate (B1194679) Dehydrogenase (SDH): A fragment recombination strategy was used to design novel SDH inhibitors (SDHIs) based on a pyrazine-carboxamide-diphenyl-ether scaffold. After optimization, select compounds showed potent inhibition of porcine SDH and significant fungicidal activity, demonstrating the utility of this scaffold for developing new agricultural pest control agents. acs.org
Prolyl-tRNA Synthetase (ProRS): Derivatives of 3-aminopyrazine-2-carboxamide have been designed as ATP-competitive inhibitors of ProRS. mdpi.com These molecules mimic the adenine core of ATP, with the pyrazine-2-carboxamide portion forming a critical donor-acceptor hydrogen bond dyad within the enzyme's active site. mdpi.com
Monoamine Oxidase B (MAO-B): A novel pyrazine-2-carboxamide derivative, N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide, was identified as a selective and competitive inhibitor of human MAO-B, highlighting its potential as a lead compound for neurological applications. nih.gov
Protein Kinases: The pyrazine moiety is a common component of small-molecule kinase inhibitors. pharmablock.comnih.gov For example, Darovasertib, a pyrazine-2-carboxamide derivative, is a potent Protein Kinase C (PKC) inhibitor, while other derivatives show activity against Checkpoint kinase 1 (CHK1) and Casein Kinase II (CK2). nih.govnih.gov In these contexts, the pyrazine nitrogen typically forms key hydrogen bonds in the ATP-binding pocket of the kinase. pharmablock.comnih.gov
These examples underscore the capacity of the pyrazine-carboxamide/carbothioamide framework to engage in specific, high-affinity interactions with diverse enzyme targets. Mechanistic studies for such compounds typically involve kinetic assays to determine the mode of inhibition (e.g., competitive, non-competitive) and X-ray crystallography to visualize the binding mode at an atomic level.
Small molecules containing planar aromatic systems and functional groups capable of hydrogen bonding, like this compound, are often investigated for their ability to interact with DNA. Such interactions can occur through several noncovalent mechanisms, including electrostatic binding, groove binding, and intercalation.
Studies on related heterocyclic compounds provide insight into potential binding modes:
Groove Binding: Pyridine-based derivatives have been shown to bind to the minor groove of DNA. This interaction is often driven by a combination of hydrogen bonds, van der Waals forces, and a shape complementarity between the crescent-shaped molecule and the curvature of the DNA groove. cmjpublishers.com
Intercalation: Carbothioamide-based pyrazoline analogs have been found to interact with DNA via an intercalative binding mode, where the planar pyrazoline ring inserts between the base pairs of the DNA double helix. nih.gov This mode of binding is typically confirmed using a combination of UV-visible absorption titration, fluorescence spectroscopy, and molecular docking simulations. cmjpublishers.comnih.gov
Research on pyrazine-based derivatives has utilized both experimental (potentiometric and spectrophotometric) and theoretical (DFT and molecular docking) methods to analyze their affinity for DNA. nih.gov These studies suggest that substitutions on the pyrazine ring significantly influence the binding affinity, with molecular docking helping to predict the most likely noncovalent interactions with DNA base pairs. nih.gov
Modulatory Effects on Secondary Metabolite Production in Plant Cell Cultures
Compounds derived from pyrazine-2-carboxylic acid have been identified as potent abiotic elicitors, which are substances that can trigger defense responses in plant cells, often leading to an increased production of valuable secondary metabolites.
Substituted pyrazine-2-carboxamides have been demonstrated to be effective elicitors for the production of flavonoids in various plant cell cultures. nih.govphcog.com Flavonoids are a class of polyphenolic secondary metabolites with significant antioxidant and medicinal properties.
For instance, studies on Silybum marianum (milk thistle) and Fagopyrum esculentum (buckwheat) in vitro cultures showed that specific pyrazine carboxamide derivatives could significantly enhance the production of flavonolignans and flavonoids. nih.govphcog.com One derivative, N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamide, proved to be a good elicitor for taxifolin production. nih.govphcog.com Similarly, in callus cultures of Ononis arvensis, a different pyrazine derivative led to a remarkable increase in flavonoid production, reaching approximately 900% of the control level after a twelve-hour elicitation period. nih.gov This elicitation process activates the transcription of genes encoding enzymes involved in the flavonoid biosynthesis pathway. nih.gov
| Compound | Plant Culture | Secondary Metabolite | Observed Effect | Reference |
|---|---|---|---|---|
| N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamide | Silybum marianum | Taxifolin | Good elicitor of production | nih.govphcog.com |
| N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamide | Silybum marianum | Silychristin | Most abundant flavonolignan after elicitation | nih.govphcog.com |
| 3-(3-((trifluoromethyl)benzyl)amino)pyrazine-2-carboxamide | Fagopyrum esculentum (callus culture) | Rutin | Effective in increasing production | nih.govphcog.com |
| 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide | Ononis arvensis (callus culture) | Flavonoids | ~900% increase in production after 12h | nih.gov |
In addition to their role as elicitors, certain amides of pyrazine-2-carboxylic acid have been investigated for their influence on fundamental plant processes, including photosynthesis. nih.govresearchgate.net These studies often assess the compounds' ability to inhibit the oxygen evolution rate (OER) in isolated chloroplasts, which is a direct measure of the light-dependent reactions of photosynthesis.
Research on a series of N-phenylpyrazine-2-carboxamides demonstrated that their inhibitory activity is dependent on the specific substitutions on both the pyrazine and phenyl rings. nih.govresearchgate.net The most active compounds were found to inhibit OER in spinach chloroplasts with IC₅₀ values in the micromolar range. nih.gov Furthermore, these compounds were also shown to reduce the chlorophyll content in the green alga Chlorella vulgaris, indicating antialgal activity. nih.gov
| Compound | Assay | Organism | IC₅₀ (µmol·L⁻¹) | Reference |
|---|---|---|---|---|
| 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide | Oxygen Evolution Rate Inhibition | Spinach chloroplasts | 51.0 | nih.gov |
| (3,5-bis-trifluoromethylphenyl)amide of 6-chloropyrazine-2-carboxylic acid | Oxygen Evolution Rate Inhibition | Spinach chloroplasts | 26.0 | researchgate.net |
| 5-tert-butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide | Chlorophyll Content Reduction | Chlorella vulgaris | 44.0 | nih.gov |
Structure-Activity Relationship (SAR) Studies through Molecular Design and Synthesis
Structure-activity relationship (SAR) studies are fundamental to medicinal and agricultural chemistry, providing critical insights into how a molecule's chemical structure correlates with its biological activity. For the pyrazine scaffold, SAR studies involve the systematic modification of different parts of the molecule—the pyrazine core, the substituent at the 5-position (e.g., the ethylamino group), and the group at the 2-position (e.g., the carbothioamide)—to optimize potency, selectivity, and pharmacokinetic properties.
A prime example of such research involves a series of novel 5-alkylamino-N-phenylpyrazine-2-carboxamides, which are structurally very similar to this compound. nih.gov These compounds were designed as derivatives of the antitubercular drug pyrazinamide and were evaluated for their antimycobacterial activity. The SAR study explored:
Alkylamino Chain Length: The length of the alkyl chain at the 5-position was varied from propylamino to octylamino.
Phenyl Ring Substitution: Various simple substituents were introduced onto the N-phenyl ring.
The results showed that these modifications had a significant impact on antimycobacterial potency and cytotoxicity. For example, 5-(heptylamino)-N-(p-tolyl)pyrazine-2-carboxamide emerged as a highly potent candidate against Mycobacterium tuberculosis with low cytotoxicity. nih.gov This demonstrates that fine-tuning the lipophilicity and electronic properties of the side chains is crucial for optimizing biological activity.
Broader SAR studies on pyrazine-based enzyme inhibitors have revealed that the pyrazine nitrogen atoms often act as key hydrogen bond acceptors with hinge region residues in kinases. pharmablock.com Modifications to the substituents on the pyrazine ring can alter the molecule's conformation and interaction with the target protein, thereby influencing its inhibitory activity and selectivity profile. nih.govnih.govmdpi.com
Development of Chemical Probes for Biological System Investigations
The investigation into the utility of this compound as a chemical probe for the study of biological systems is a specialized area of research. Chemical probes are powerful tools in chemical biology, designed to selectively interact with a specific target, such as a protein or enzyme, within a complex biological environment. This interaction allows for the elucidation of biological functions, the validation of drug targets, and the imaging of cellular processes.
A thorough review of scientific literature reveals a notable absence of studies specifically focused on the development and application of this compound as a chemical probe. While the broader class of pyrazine derivatives has been explored for various biological activities, dedicated research into this particular compound's potential for creating probes for biological system investigations has not been published.
The design of a chemical probe typically involves the incorporation of a reporter group, such as a fluorescent dye or a radioactive isotope, onto a molecule that has a known affinity and selectivity for a biological target. This allows researchers to track the molecule's distribution and interaction within a biological system. The synthesis and evaluation of such probes derived from this compound have not been documented in the available scientific literature.
Consequently, there are no detailed research findings or data tables to present regarding the specificity, affinity, or mechanism of action of this compound-based chemical probes. The exploration of its potential in this advanced research application remains an open area for future scientific inquiry. The synthesis of derivatives, conjugation to reporter molecules, and subsequent biological evaluation would be necessary first steps in determining its suitability for developing chemical probes.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 5-(ethylamino)pyrazine-2-carbothioamide?
Answer:
The synthesis typically involves functionalization of pyrazine cores. A representative method includes:
- Step 1: Reacting pyrazine-2-carboxamide with thionating agents (e.g., P2S5 or Lawesson’s reagent) to yield the carbothioamide backbone.
- Step 2: Introducing the ethylamino group via nucleophilic substitution or reductive amination. For example, heating pyrazine-2-carbothioamide with ethylamine in ethanol under reflux (5–8 hours) .
- Purification: Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) is standard.
Key Validation Tools:
- TLC (Rf comparison), <sup>1</sup>H/<sup>13</sup>C NMR (δ ~8.5 ppm for pyrazine protons; δ ~170 ppm for thiocarbonyl), HPLC (purity >95%) .
Advanced: How can synthetic protocols be optimized to enhance regioselectivity in pyrazine functionalization?
Answer:
Regioselectivity challenges arise during substitution due to pyrazine’s symmetry. Strategies include:
- Directed Metalation: Use of directing groups (e.g., amino or thioamide) to guide electrophilic attack. For example, ethylamino groups direct substitution to the para-position .
- Solvent/Base Effects: Polar aprotic solvents (DMF, DMSO) and weak bases (NaHCO3) minimize side reactions.
- Catalysis: Pd-catalyzed cross-coupling for aryl/heteroaryl substitutions (e.g., Suzuki-Miyaura for biaryl derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
